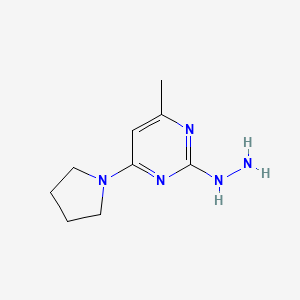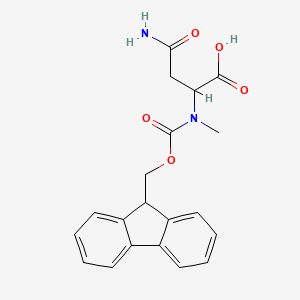
Fmoc-N-Me-Asn-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Asn-OH typically involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be performed using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The Fmoc group is introduced using Fmoc-OSu and DIEA in DCM .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of automated peptide synthesizers and optimized reaction conditions are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Asn-OH undergoes various chemical reactions, including:
Oxidation: Typically involves mild oxidizing agents.
Reduction: Rarely performed due to the stability of the Fmoc group.
Substitution: Common in peptide synthesis where the Fmoc group is removed and replaced with another protective group or functional group
Common Reagents and Conditions
Fmoc Removal: 20% piperidine in DMF at room temperature.
N-Methylation: Dimethyl sulfate or methyl iodide in the presence of a base.
Major Products
The major products formed from these reactions are peptides with enhanced stability and bioavailability due to the presence of the N-methyl group .
Scientific Research Applications
Chemistry
Fmoc-N-Me-Asn-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS.
Biology
In biological research, this compound is used to study protein-protein interactions and the role of N-methylation in biological processes .
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists .
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs, offering improved pharmacokinetic properties .
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Asn-OH involves the protection of the amino group during peptide synthesis, allowing for selective deprotection and subsequent reactions. The N-methylation enhances the stability and bioavailability of the peptides by reducing enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn-OH: Lacks the N-methyl group, resulting in lower stability and bioavailability.
Fmoc-Gln-OH: Similar protective group but different side chain, used for introducing glutamine residues.
Uniqueness
Fmoc-N-Me-Asn-OH is unique due to its N-methylation, which provides enhanced stability and bioavailability compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXKBFQFIULUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


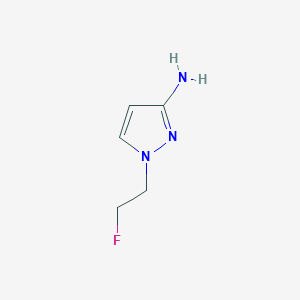
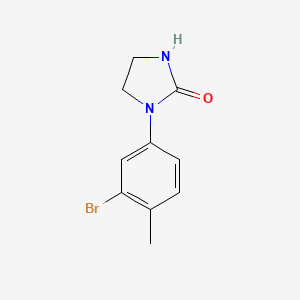
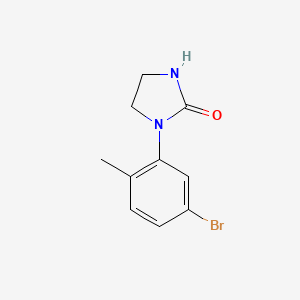
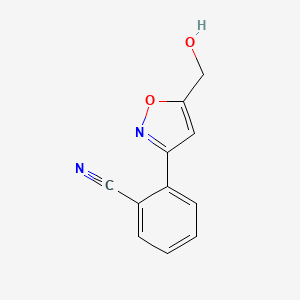
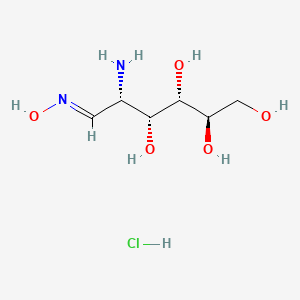
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
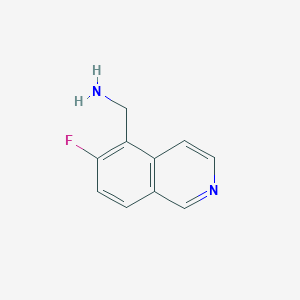
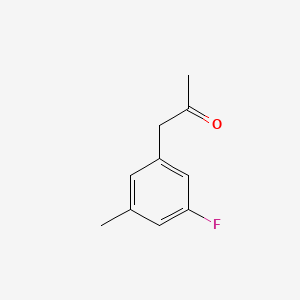
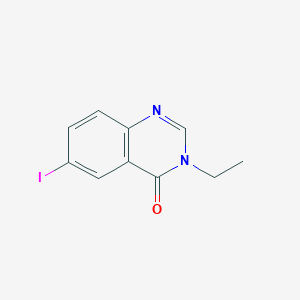
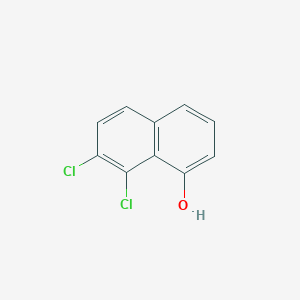
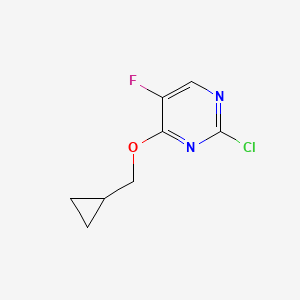
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
